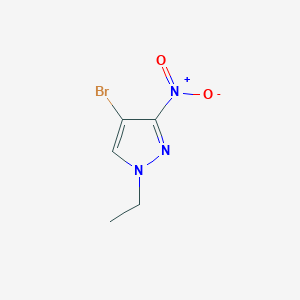

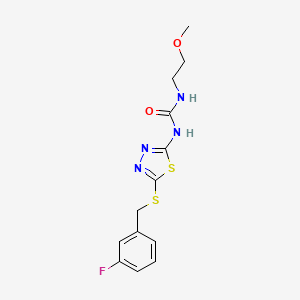

![molecular formula C7H12N4 B2629861 4H,5H,6H,7H,8H-Pyrazolo[1,5-a][1,4]diazepin-2-amine CAS No. 2095409-92-8](/img/structure/B2629861.png)

4H,5H,6H,7H,8H-Pyrazolo[1,5-a][1,4]diazepin-2-amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4H,5H,6H,7H,8H-Pyrazolo[1,5-a][1,4]diazepin-2-amine is a chemical compound with the CAS Number: 2095409-92-8 . Its molecular weight is 152.2 and its IUPAC name is 5,6,7,8-tetrahydro-4H-pyrazolo [1,5-a] [1,4]diazepin-2-amine .

Molecular Structure Analysis

The InChI code for this compound is 1S/C7H12N4/c8-7-4-6-5-9-2-1-3-11(6)10-7/h4,9H,1-3,5H2,(H2,8,10) .Applications De Recherche Scientifique

Synthesis and Chemical Transformations

A broad approach towards the synthesis of various heterocyclic compounds including tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-4-one has been developed, highlighting the regioselective strategy and cyclisation techniques to obtain fused heterocyclic compounds. The synthesis process involves the treatment of intermediates with amines, leading to oxirane ring-opening and direct cyclisation to yield target compounds, confirmed by spectroscopy and HRMS investigation (Karolina Dzedulionytė et al., 2022). Furthermore, the synthesis of novel pyrazolo[1,5-a]pyrimidines and derivatives with pharmaceutical interest has been explored, demonstrating the compound's versatility in synthesizing polyfunctionally substituted derivatives (A. El‐Mekabaty et al., 2017).

Novel Synthetic Approaches and Chemical Properties

Innovative methods for constructing benzo[f]pyrazolo[1,5-a][1,3]diazepine scaffolds through Rh(iii)-catalyzed C-H activation and intramolecular condensation have been developed, showcasing the compound's potential in sequential bond formation under mild conditions (Yi Ning et al., 2020). Another study highlights the synthesis of tetracyclic structures utilizing α-amino acids and palladium-catalyzed amination, emphasizing the compound's role in generating complex heterocyclic frameworks (L. Basolo et al., 2010).

Pharmaceutical Potential and Binding Studies

Research has identified the compound's utility in synthesizing derivatives with affinities for central benzodiazepine receptors, suggesting its significance in designing compounds with potential pharmacological activities. The structure-affinity relationship provides insights into developing new therapeutic agents (F. Bruni et al., 1993).

Structural Functionalization and Design of Derivatives

Significant emphasis has been placed on the structural functionalization of pyrazolo[1,4]diazepines, demonstrating their importance in the synthesis of biologically active compounds. The detailed examination of reaction conditions and the synthetic potential for direct functionalization to achieve diverse biological derivatives underscores the compound's versatility in drug design (S. Kemskii et al., 2017).

Propriétés

IUPAC Name |

5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12N4/c8-7-4-6-5-9-2-1-3-11(6)10-7/h4,9H,1-3,5H2,(H2,8,10) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IMQGJTWGILNPMZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC2=CC(=NN2C1)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12N4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

152.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4H,5H,6H,7H,8H-Pyrazolo[1,5-a][1,4]diazepin-2-amine | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

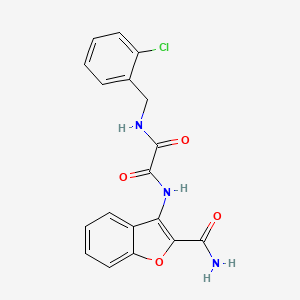

![2-(3-(3-chlorophenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-(m-tolyl)acetamide](/img/structure/B2629779.png)

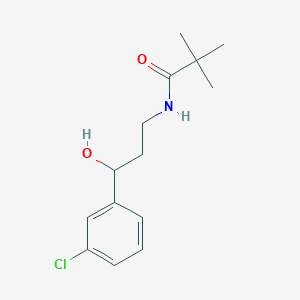

![4-[Amino-(2-phenylcyclopropyl)methyl]benzonitrile;2,2,2-trifluoroacetic acid](/img/structure/B2629787.png)

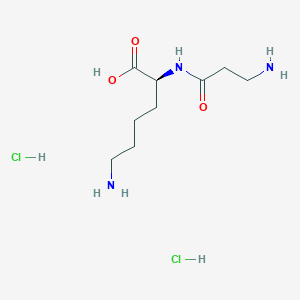

![6-(4-Cyclopropylsulfonyl-1,4-diazepan-1-yl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2629789.png)

![ethyl 1-(5-benzyl-3-oxo-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carbonyl)piperidine-4-carboxylate](/img/structure/B2629792.png)

![8-(3-chloro-4-methylphenyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2629795.png)

![[(1-Propyl-1H-imidazol-2-yl)methyl]amine dihydrochloride](/img/no-structure.png)

![5-fluoro-N-[2-(2-furyl)-2-(2-thienylsulfonyl)ethyl]-2-methoxybenzenesulfonamide](/img/structure/B2629799.png)

![1,6,7-trimethyl-3,8-bis(4-methylbenzyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2629800.png)

![2-amino-N-(3-methylphenyl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B2629801.png)